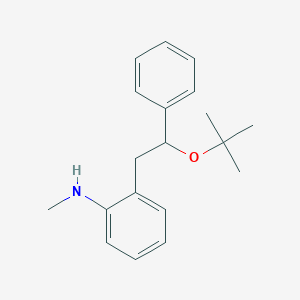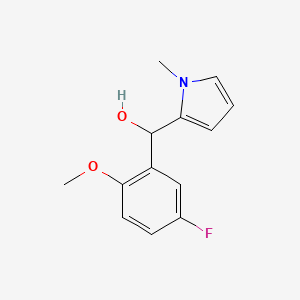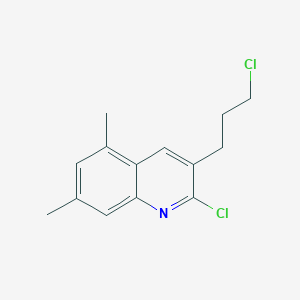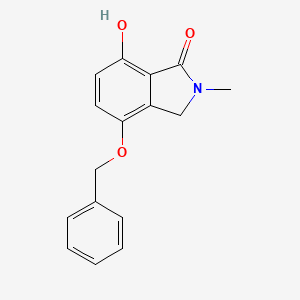
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C14H17NOS and a molecular weight of 247.36 g/mol . This compound is characterized by the presence of an ethyl group attached to a thiophenyl ring, which is further connected to a pyrrolyl group via a methanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophenyl intermediate: This step involves the reaction of thiophenol with ethyl bromide in the presence of a base such as potassium carbonate to form 4-ethylthiophenol.
Pyrrolyl addition: The 4-ethylthiophenol is then reacted with 1-methyl-2-pyrrole in the presence of a suitable catalyst to form the desired product.
Methanol addition: Finally, the intermediate product is treated with formaldehyde and a reducing agent to introduce the methanol group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:
4-Methylthiophenyl-(1-methyl-2-pyrrolyl)methanol: This compound has a methyl group instead of an ethyl group, leading to differences in its chemical reactivity and biological activity.
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)ethanol: The presence of an ethanol group instead of a methanol group can affect its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H17NOS |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
(4-ethylsulfanylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NOS/c1-3-17-12-8-6-11(7-9-12)14(16)13-5-4-10-15(13)2/h4-10,14,16H,3H2,1-2H3 |
Clave InChI |
UBYVZDLPKZRROK-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)

![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)

![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)




